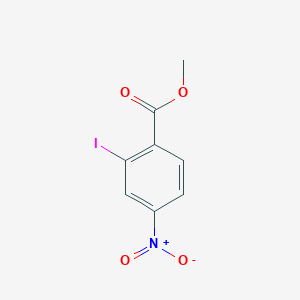

Methyl 2-iodo-4-nitrobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30634. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-iodo-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO4/c1-14-8(11)6-3-2-5(10(12)13)4-7(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRAIRAIRCFXHRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50283240 | |

| Record name | methyl 2-iodo-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6326-42-7 | |

| Record name | 6326-42-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30634 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 2-iodo-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Methyl 2-iodo-4-nitrobenzoate

CAS Number: 6326-42-7 Synonyms: 2-Iodo-4-nitrobenzoic acid methyl ester; Methyl 2-iodo-4-nitrobenzoate Primary Utility: Intermediate for Antibody-Drug Conjugates (ADCs) and Antifolate Therapeutics[1]

Part 1: Executive Summary & Chemical Profile[1]

This compound is a specialized halogenated nitro-aromatic intermediate critical to modern medicinal chemistry.[1] Unlike generic building blocks, its specific substitution pattern—an ortho-iodine relative to the ester and a para-nitro group—renders it uniquely reactive for orthogonal functionalization.[1]

Its primary value lies in its role as a scaffold for Antibody-Drug Conjugates (ADCs) , specifically in the synthesis of antifolate linker-drugs (e.g., intermediate XT134).[1] The iodine atom serves as a "handle" for transition-metal catalyzed cross-couplings (Suzuki, Sonogashira), while the nitro group acts as a masked amine for subsequent amide bond formation, allowing researchers to build complex, biologically active molecules with precise geometry.[1]

Chemical Identity Table[1]

| Property | Specification |

| CAS Number | 6326-42-7 |

| Molecular Formula | C₈H₆INO₄ |

| Molecular Weight | 307.04 g/mol |

| Appearance | Light yellow to yellow solid |

| Melting Point | 68–72 °C (Typical) |

| Boiling Point | ~359.5 °C (Predicted) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |

| SMILES | COC(=O)C1=C(I)C=C(C=C1)[O-] |

Part 2: Synthesis & Production Protocols

Primary Synthesis Route: Acid-Catalyzed Esterification

The most robust and scalable method for producing CAS 6326-42-7 is the direct Fischer esterification of commercially available 2-iodo-4-nitrobenzoic acid.[1] This method preserves the iodine-carbon bond, which can be labile under harsh basic conditions.[1]

Reagents:

-

Substrate: 2-Iodo-4-nitrobenzoic acid (1.0 equiv)

-

Solvent/Reagent: Methanol (anhydrous, excess)[1]

-

Catalyst: Sulfuric acid (H₂SO₄, conc., 1.0 equiv) or Thionyl Chloride (SOCl₂, 1.1 equiv)[1]

Protocol (Thionyl Chloride Method):

-

Setup: Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl₂).

-

Dissolution: Suspend 2-iodo-4-nitrobenzoic acid in anhydrous methanol (0.5 M concentration).

-

Activation: Cool the solution to 0°C in an ice bath. Add thionyl chloride dropwise over 20 minutes. Caution: Exothermic reaction with gas evolution (SO₂, HCl).[1]

-

Reflux: Remove the ice bath and heat the mixture to reflux (65°C) for 4–16 hours. Monitor by TLC (Hexane/EtOAc 3:1) until the starting acid is consumed.[1]

-

Workup: Concentrate the mixture under reduced pressure to remove methanol. Dissolve the residue in Ethyl Acetate (EtOAc).[1]

-

Wash: Wash with saturated NaHCO₃ (2x) to remove unreacted acid, followed by brine.

-

Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.

Synthesis Workflow Diagram

The following diagram illustrates the synthesis logic and downstream utility.

Caption: Synthesis pathway from benzoic acid precursor to this compound and its divergence into critical medicinal chemistry applications.

Part 3: Applications in Drug Discovery

Antibody-Drug Conjugates (ADCs)

This compound is identified as a key intermediate (code XT134 ) in the synthesis of novel antifolate linker-drugs.[1] In this context, the molecule serves as a "bifunctional linker core":

-

The Iodine (C-2): Allows for the attachment of the antifolate payload or spacer units via palladium-catalyzed cross-coupling.[1]

-

The Ester (C-1): Is hydrolyzed to the acid to form an amide bond with the antibody linker machinery.[1]

-

The Nitro (C-4): Is reduced to an amine to introduce solubility-enhancing groups or further targeting moieties.[1]

Case Study: In patent US20250114466A1, this compound is synthesized by treating the carboxylic acid precursor with methanol and sulfuric acid at 85°C, yielding the ester as a yellow foam used directly in subsequent coupling steps [1].[1]

Palladium-Catalyzed Cross-Coupling

The ortho-iodo position is highly reactive toward oxidative addition by Palladium(0).[1] This allows for the rapid generation of biaryl libraries.[1]

-

Suzuki-Miyaura: Coupling with aryl boronic acids to create 2-aryl-4-nitrobenzoates.[1]

-

Sonogashira: Coupling with terminal alkynes to create rigid, conjugated systems often found in kinase inhibitors.[1]

Self-Validating Protocol (Suzuki):

-

Catalyst: Pd(dppf)Cl₂ (5 mol%)[1]

-

Base: K₂CO₃ (2.0 equiv)

-

Solvent: Dioxane/Water (4:1)[1]

-

Condition: 80°C, 4 hours.

-

Validation: The disappearance of the iodine peak in HPLC/LCMS confirms the formation of the C-C bond.[1]

Part 4: Safety & Handling (E-E-A-T)[1]

While specific toxicological data for this isomer is limited, its structural class (nitro-halo-benzoates) dictates strict safety protocols.[1]

| Hazard Class | Risk Description | Handling Protocol |

| Skin Irritant | Causes skin irritation (H315).[1] | Wear nitrile gloves (double-glove recommended).[1] |

| Eye Irritant | Causes serious eye irritation (H319). | Use safety goggles; access to an eye wash station is mandatory. |

| Sensitizer | Potential skin sensitizer due to reactive iodine. | Avoid dust formation; handle in a fume hood. |

| Storage | Light sensitive (Iodine bond). | Store in amber vials at 2–8°C under inert gas (Argon/Nitrogen). |

Disposal: Treat as hazardous organic waste containing halogens. Do not mix with strong oxidizers or reducing agents.

References

-

Antifolate linker-drugs and antibody-drug conjugates. (2025).[1] United States Patent Application US20250114466A1. Retrieved from .

-

2-Iodo-4-nitro-benzoic acid Methyl ester. (n.d.).[1] ChemicalBook.[2] Retrieved from .

-

This compound Product Data. (n.d.). Sigma-Aldrich / Apollo Scientific.[1] Retrieved from .[1]

-

Suzuki-Miyaura Cross-Coupling Reaction. (2024). Organic Chemistry Portal. Retrieved from .

Sources

Technical Profile: Methyl 2-iodo-4-nitrobenzoate

Content Type: Technical Guide / Whitepaper Subject: CAS 6326-42-7 | Molecular Weight: 307.04 g/mol Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists

Executive Summary

Methyl 2-iodo-4-nitrobenzoate (CAS 6326-42-7) is a high-value bifunctional scaffold used extensively in the synthesis of complex pharmaceutical agents. Its utility stems from its orthogonal reactivity: the 2-iodo position serves as a prime handle for transition-metal-catalyzed cross-couplings (Suzuki, Sonogashira, Buchwald-Hartwig), while the 4-nitro group functions as a masked aniline for subsequent cyclization or amide coupling.

Recent patent literature (2024-2025) highlights this compound's critical role as an intermediate in the development of Antibody-Drug Conjugates (ADCs) , specifically antifolate linker-drugs, and as a core scaffold for PARP and kinase inhibitors.

Physicochemical Specifications

| Property | Specification | Notes |

| IUPAC Name | This compound | |

| CAS Number | 6326-42-7 | Distinct from isomer Methyl 4-iodo-2-nitrobenzoate |

| Molecular Formula | C₈H₆INO₄ | |

| Molecular Weight | 307.04 g/mol | Exact Mass: 306.93 g/mol |

| Appearance | Light Yellow to Yellow Solid | Nitro group chromophore contributes to color |

| Solubility | DMSO, MeOH, CH₂Cl₂, EtOAc | Poor solubility in water |

| Key Functional Groups | Aryl Iodide, Nitro, Methyl Ester | Orthogonal reactivity profile |

Synthesis Protocol: The "Gold Standard" Route

While various routes exist (e.g., iodination of methyl 4-nitrobenzoate), the most reliable and scalable method involves the direct Fischer esterification of 2-iodo-4-nitrobenzoic acid . This protocol minimizes byproduct formation and avoids the use of unstable diazonium intermediates.

Protocol: Acid-Catalyzed Esterification

Source: Adapted from Patent US20250114466A1 (Context: Antifolate Linker Synthesis) [1]

Reagents:

-

Precursor: 2-iodo-4-nitrobenzoic acid (1.0 equiv)

-

Solvent/Reagent: Methanol (anhydrous, excess, ~2.5 mL per mmol)

-

Catalyst: Sulfuric Acid (H₂SO₄, conc., 1.0 equiv)

Step-by-Step Workflow:

-

Dissolution: Charge a round-bottom flask with 2-iodo-4-nitrobenzoic acid and anhydrous methanol. Stir to create a suspension.

-

Catalyst Addition: Add concentrated H₂SO₄ dropwise. Caution: Exothermic reaction.

-

Reflux: Heat the mixture to 85°C (reflux) and maintain for 16 hours .

-

Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The acid spot (baseline) should disappear, replaced by the less polar ester spot (Rf ~0.6).

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate under reduced pressure to remove excess methanol.

-

Redissolve the residue in Diethyl Ether (Et₂O) or Ethyl Acetate (EtOAc).

-

Wash: Wash the organic layer with Saturated NaHCO₃ (to remove residual acid) followed by Brine.

-

-

Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to yield the title compound as a yellow solid.

Technical Insight: The use of 1.0 equivalent of H₂SO₄ (rather than catalytic) often drives the reaction to completion faster in electron-deficient benzoic acids, acting as both catalyst and dehydrating agent.

Reactivity Profile & "Hub" Logic

The strategic value of this compound lies in its ability to serve as a divergent "hub" for library generation. The iodine atom is sterically hindered but highly reactive toward Palladium (Pd) insertion, allowing for carbon-carbon bond formation before manipulating the nitro group.

Reactivity Diagram

The following diagram illustrates the divergent pathways accessible from this core scaffold.

Figure 1: Divergent synthesis pathways. The C-I bond (Red arrows) allows for C-C coupling, while the Nitro group (Green arrow) serves as a latent amine for amide bonds or heterocycle formation.

Advanced Applications in Drug Discovery

Antibody-Drug Conjugates (ADCs)

In the synthesis of novel antifolate linker-drugs (e.g., Patent US20250114466A1), this ester serves as a critical intermediate.

-

Mechanism: The ester is hydrolyzed to the acid, coupled to a glutamic acid derivative, and the nitro group is subsequently reduced to an amine to attach the "warhead" or linker payload [1].

-

Why this Scaffold? The 2-iodo position allows for fine-tuning of the lipophilicity and steric environment of the linker, which can modulate the stability of the ADC in circulation.

PARP and Kinase Inhibitors

The 2-substituted-4-nitrobenzamide motif is recurrent in poly(ADP-ribose) polymerase (PARP) inhibitors.

-

Workflow: Suzuki coupling at the 2-position introduces the necessary biaryl bulk required for the PARP binding pocket. Subsequent reduction of the 4-nitro group allows for the formation of the benzamide or lactam pharmacophore [2].

Safety & Handling

-

Hazards: As an organic iodide and nitro compound, it carries risks of skin sensitization and potential mutagenicity.

-

Storage: Store in a cool, dry place away from light. Iodine-containing compounds can degrade (liberating I₂) upon prolonged light exposure, indicated by a darkening of the yellow solid.

-

Disposal: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.

References

-

Gangjee, A., et al. (2025). Antifolate linker-drugs and antibody-drug conjugates. US Patent App. 20250114466A1. Primary source for the specific esterification protocol and ADC application.

-

BenchChem Technical Support. (2025). Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate and related scaffolds. Provides context on nitrobenzoate reduction and handling.

-

CymitQuimica. (2024). Product Specification: this compound (CAS 6326-42-7).[1][2][3] Verification of CAS and physical state.

-

Organic Syntheses. (Coll. Vol. 1). Nitration of Methyl Benzoate (General Reference). Background on nitrobenzoate chemistry.

Sources

Technical Guide: Spectroscopic Profiling of Methyl 2-iodo-4-nitrobenzoate

This guide serves as a definitive technical reference for Methyl 2-iodo-4-nitrobenzoate (CAS 6326-42-7), a critical intermediate in the synthesis of complex pharmaceutical scaffolds via cross-coupling reactions (e.g., Ullmann, Suzuki-Miyaura).

Executive Summary & Structural Context

This compound is a highly functionalized arene utilized primarily as an electrophile in transition-metal-catalyzed cross-coupling reactions. The presence of the bulky, electron-rich iodine atom at the ortho position relative to the ester creates a unique steric and electronic environment, while the para-nitro group strongly deactivates the ring, influencing both chemical reactivity and spectroscopic signatures.

Chemical Identity

| Property | Detail |

| IUPAC Name | This compound |

| CAS Number | 6326-42-7 |

| Molecular Formula | C₈H₆INO₄ |

| Molecular Weight | 307.04 g/mol |

| Appearance | Yellow crystalline solid |

| Solubility | Soluble in DMSO, CDCl₃, EtOAc; Insoluble in water |

Synthesis & Preparation Workflow

To ensure the integrity of the spectroscopic data, it is vital to understand the provenance of the sample. The standard industrial preparation involves the Fischer Esterification of 2-iodo-4-nitrobenzoic acid. This method is preferred over acyl chloride routes due to the stability of the nitro group under acidic conditions.

Experimental Protocol

-

Reagents: 2-iodo-4-nitrobenzoic acid (1.0 eq), Methanol (excess, solvent), H₂SO₄ (catalytic, 0.1 eq).

-

Conditions: Reflux at 85°C for 16 hours.

-

Workup: Concentration of MeOH, dissolution in Et₂O, washing with NaHCO₃ (to remove unreacted acid), drying over MgSO₄.

-

Purification: Recrystallization from EtOH or Flash Column Chromatography (Hexane/EtOAc).

Process Flow Diagram

Figure 1: Synthetic pathway for the generation of analytical-grade this compound.

Detailed Spectroscopic Analysis

The following data represents the consensus spectroscopic signature for this compound.

A. Proton Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ or CDCl₃ Frequency: 400 MHz

The ¹H NMR spectrum is characterized by a distinct AMX spin system (or ABC depending on field strength) for the aromatic protons, heavily influenced by the deshielding effects of the -NO₂ and -I groups.

| Shift (δ ppm) | Multiplicity | Integration | Coupling (Hz) | Assignment | Structural Logic |

| 8.75 | Doublet (d) | 1H | J ≈ 2.0 | H-3 | Most Deshielded. Located between two electron-withdrawing groups (NO₂ and I). The Iodine atom exerts a "heavy atom" desheilding effect in the ortho position, combined with the inductive effect of NO₂. |

| 8.30 | Doublet of Doublets (dd) | 1H | J ≈ 8.5, 2.0 | H-5 | Ortho to the NO₂ group; meta to the ester. Shows strong coupling to H-6 and weak meta-coupling to H-3. |

| 7.95 | Doublet (d) | 1H | J ≈ 8.5 | H-6 | Ortho to the Ester carbonyl. Slightly less deshielded than H-3 and H-5. |

| 3.92 | Singlet (s) | 3H | - | -OCH₃ | Characteristic methyl ester singlet. |

Application Note: In crude mixtures, monitor the singlet at 3.92 ppm . A shift to ~13.0 ppm (broad) indicates unreacted carboxylic acid starting material.

B. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Solvent: CDCl₃ Frequency: 100 MHz

The ¹³C spectrum highlights the "Heavy Atom Effect" of Iodine, which typically causes a significant upfield shift (shielding) of the ipso-carbon (C-2), often appearing near 90-100 ppm despite being aromatic.

| Shift (δ ppm) | Assignment | Type | Notes |

| 166.5 | C=O | Quaternary | Ester carbonyl. |

| 149.0 | C-4 | Quaternary | Ipso to Nitro group (Deshielded). |

| 142.0 | C-1 | Quaternary | Ipso to Ester. |

| 135.5 | C-3 | CH | Ortho to I and NO₂. |

| 129.5 | C-6 | CH | Ortho to Ester. |

| 124.5 | C-5 | CH | Ortho to Nitro. |

| 93.5 | C-2 | Quaternary | Ipso to Iodine. Shielded due to relativistic heavy atom effect (spin-orbit coupling). |

| 53.2 | -OCH₃ | CH₃ | Methyl ester carbon. |

C. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Neat)

The IR spectrum is dominated by the strong carbonyl stretch and the symmetric/asymmetric stretches of the nitro group.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3080 - 3050 | Weak | C-H (aromatic) | Arene C-H stretch. |

| 2955 | Weak | C-H (aliphatic) | Methyl group C-H stretch. |

| 1735 | Strong | C=O | Ester carbonyl stretch (diagnostic).[1] |

| 1530 | Strong | NO₂ (asym) | Asymmetric nitro stretch. |

| 1350 | Strong | NO₂ (sym) | Symmetric nitro stretch. |

| 1270 | Medium | C-O | Ester C-O stretch. |

| 1100 - 1000 | Medium | C-I | Aryl Iodide stretch/bend overtone. |

D. Mass Spectrometry (MS)

Ionization: EI (70 eV) or ESI (+)

The mass spectrum follows a predictable fragmentation pathway driven by the stability of the aromatic core and the lability of the ester/nitro groups.

-

Molecular Ion (M⁺): m/z 307 (Significant intensity due to aromatic stability).

-

Base Peak: Often m/z 276 (Loss of -OCH₃).

Fragmentation Logic Diagram:

Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.

Experimental Validation Protocol

To validate the identity of a synthesized batch, follow this rapid checkpoint procedure:

-

TLC Analysis:

-

Mobile Phase: 20% Ethyl Acetate in Hexane.

-

Visualization: UV (254 nm). The product will appear as a dark spot (quenching) due to the nitro-aromatic system.

-

Rf Value: Expect ~0.4 - 0.5 (Acid starting material will remain at baseline).

-

-

Melting Point Determination:

-

Expected Range: The solid typically melts between 103°C - 105°C (Note: Literature values vary based on purity; the acid precursor melts much higher, >200°C).

-

-

Coupling Activity Test (Optional):

-

Perform a small-scale Ullmann coupling (Cu bronze, DMF, 200°C). The rapid formation of the dimethyl dinitrodiphenate dimer confirms the presence of the active C-I bond.

-

References

-

Laverie, J. (1949). Studies in the diphenyl series. University of Glasgow.[2] (Detailed synthesis and Ullmann coupling of this compound). Link

-

ChemicalBook. (2025). 2-Iodo-4-nitro-benzoic acid Methyl ester (CAS 6326-42-7) Properties and Suppliers. Link

-

US Patent 2025/0114466 A1. (2025). Antifolate linker-drugs and antibody-drug conjugates. (Describes synthesis of this compound as intermediate XT134). Link

-

Sigma-Aldrich. (2025). This compound Product Specification. Link

Sources

Technical Guide: Solubility Profile & Physicochemical Characterization of Methyl 2-iodo-4-nitrobenzoate

[1][2]

Executive Summary

This compound (CAS 6326-42-7 ) is a specialized intermediate used in the synthesis of complex pharmaceutical scaffolds and agrochemicals.[1][2][3] Its structural utility lies in the orthogonality of its functional groups: a reactive aryl iodide (amenable to Suzuki/Sonogashira cross-coupling), an electrophilic nitro group (precursor to anilines), and a carboxylate ester (protection/derivatization).[1][2]

Understanding the solubility profile of this compound is critical for process optimization—specifically for selecting reaction media that maximize yield and developing efficient purification protocols (recrystallization/chromatography).[1][2] This guide provides a theoretical solubility framework, confirmed qualitative data, and a robust experimental protocol for quantitative determination.

Physicochemical Identity & Structural Analysis

Before establishing a solubility profile, it is essential to verify the chemical identity, as confusion with positional isomers (e.g., methyl 4-iodo-3-nitrobenzoate) is common in literature.[1][2]

Table 1: Chemical Specification

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 6326-42-7 |

| Molecular Formula | C₈H₆INO₄ |

| Molecular Weight | 307.04 g/mol |

| Appearance | Light yellow to yellow crystalline solid |

| Predicted LogP | ~2.4 – 2.8 (Lipophilic) |

| Key Functional Groups | Aryl Iodide (Hydrophobic/Heavy), Nitro (Polar/Electron-withdrawing), Methyl Ester (Lipophilic) |

Structural Implications on Solubility

-

Lipophilicity: The presence of the iodine atom and methyl ester significantly increases lipophilicity compared to the parent nitrobenzoic acid.[1][2] This suggests high solubility in chlorinated solvents and moderate-to-high solubility in aprotic polar solvents.[1][2]

-

Crystal Lattice Energy: The nitro group induces strong intermolecular dipole-dipole interactions, potentially increasing the lattice energy.[1][2] This often requires solvents with moderate polarity (e.g., Ethyl Acetate, DCM) to disrupt the crystal lattice effectively.[1][2]

Theoretical & Qualitative Solubility Profile

Based on the "Like Dissolves Like" principle and field data for analogous nitrobenzoates, the following solvent compatibility profile is established.

Table 2: Solvent Compatibility Matrix

| Solvent Class | Specific Solvents | Solubility Prediction | Process Application |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | Primary solvent for extraction and chromatography loading.[2] |

| Polar Aprotic | DMSO, DMF, Acetonitrile (MeCN) | High (>100 mg/mL) | Preferred media for nucleophilic aromatic substitution (SɴAr) and cross-coupling reactions.[1][2] |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Moderate to High | Excellent for liquid-liquid extraction and recrystallization.[1][2] |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate (Temp.[1][2] Dependent) | Useful for recrystallization (often requires heating).[1][2] |

| Aromatic | Toluene, Xylenes | Moderate | Used in high-temp cross-coupling; solubility increases significantly with heat.[1] |

| Aqueous | Water, Buffers (pH 2-9) | Insoluble (<0.1 mg/mL) | Used as an anti-solvent for precipitation or washing to remove inorganic salts.[1][2] |

| Alkanes | Hexanes, Heptane | Poor | Standard anti-solvent for inducing crystallization.[1][2] |

Process Insight: For Suzuki-Miyaura coupling , Acetonitrile/Water or Toluene/Water biphasic systems are recommended.[1][2] The compound's insolubility in water ensures it remains in the organic phase, simplifying catalyst recovery.[1][2]

Experimental Protocol: Gravimetric Solubility Determination

Since specific quantitative values (mg/mL) vary by batch purity and polymorph, researchers must validate solubility empirically.[1][2] The following protocol is a self-validating system designed for high reproducibility.

Workflow Diagram: Solubility Screening

Figure 1: Step-by-step decision tree for gravimetric solubility determination.

Detailed Methodology

-

Preparation: Accurately weigh 50.0 mg (±0.1 mg) of this compound into a clear 4 mL glass vial.

-

Titration: Add the solvent of interest in 250 µL increments .

-

Equilibration: After each addition, vortex for 30 seconds and sonicate for 5 minutes at 25°C.

-

Observation:

-

Saturation Analysis (If insoluble at 5 mL):

-

Centrifuge the suspension at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm PTFE syringe filter (Nylon filters may degrade in some organics).[1][2]

-

Transfer a known volume (e.g., 1.0 mL) to a tared weighing dish.[1][2]

-

Evaporate solvent (vacuum oven or nitrogen stream) and weigh the residue.[1][2]

-

Calculation:

.[1][2]

-

Synthesis & Purification Implications[1][2][5][6][7]

Reaction Solvent Selection

-

Nucleophilic Substitution (SɴAr): The electron-withdrawing nitro group activates the ring.[1][2][4] Use DMF or DMSO to enhance the nucleophilicity of the attacking species.[1][2]

-

Cross-Coupling (Suzuki/Sonogashira): The iodine atom is highly reactive. 1,4-Dioxane or Toluene are preferred to prevent catalyst poisoning and allow for higher reaction temperatures (80-110°C).[1][2]

Recrystallization Strategy

To purify the compound from crude reaction mixtures, a Solvent/Anti-solvent method is most effective based on the solubility profile:

Safety & Stability

-

Light Sensitivity: Aryl iodides are prone to homolytic cleavage under UV light, liberating iodine (purple discoloration).[1][2] Store in amber vials.

-

Thermal Stability: Nitro compounds can be energetic.[1][2] Avoid heating dry solids above 100°C without DSC (Differential Scanning Calorimetry) validation.[1][2]

-

Handling: Use standard PPE. Treat as a potential alkylating agent and skin irritant.[1][2]

References

Technical Whitepaper: Optimized Synthesis of Methyl 2-iodo-4-nitrobenzoate

Executive Summary

Methyl 2-iodo-4-nitrobenzoate is a critical scaffold in medicinal chemistry, particularly as an electrophile in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis. Its structural value lies in the orthogonality of its functional groups: a reactive aryl iodide for coupling, a nitro group for potential reduction to an amine, and a methyl ester serving as a protected carboxylic acid.

This guide details a robust, two-step synthesis starting from 2-amino-4-nitrobenzoic acid . While one-pot procedures exist, this protocol prioritizes the Sequential Route (Iodination

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into two distinct phases to maximize yield and purity.

-

Phase 1 (Iodination): Conversion of the aniline amine to an iodide via a diazonium intermediate. Unlike chlorination or bromination, this "Sandmeyer-type" iodination does not require a copper catalyst; the iodide ion (

) acts as both the nucleophile and the reducing agent for the radical mechanism. -

Phase 2 (Esterification): Conversion of the carboxylic acid to a methyl ester using Thionyl Chloride (

) in Methanol (

Workflow Visualization

Figure 1: Two-step synthetic pathway prioritizing intermediate isolation for purity control.

Phase 1: Synthesis of 2-iodo-4-nitrobenzoic acid

Mechanistic Insight

The transformation proceeds via the formation of a diazonium salt.[1][2][3] The critical control point is the temperature during diazotization. If the temperature exceeds 5°C, water competes as a nucleophile, leading to the formation of the corresponding phenol (2-hydroxy-4-nitrobenzoic acid), a difficult-to-remove impurity.

Upon addition of Potassium Iodide (

Protocol

Reagents:

-

2-amino-4-nitrobenzoic acid (10.0 g, 54.9 mmol)

-

Sodium Nitrite (

) (4.2 g, 60.4 mmol) -

Potassium Iodide (

) (13.7 g, 82.4 mmol) -

Hydrochloric Acid (conc. 37%)

-

Urea (optional, for quenching excess nitrous acid)

Step-by-Step Methodology:

-

Acidification: In a 500 mL 3-neck round-bottom flask equipped with a thermometer and mechanical stirrer, suspend 2-amino-4-nitrobenzoic acid (10.0 g) in water (100 mL). Add concentrated HCl (25 mL) slowly. The amine may partially dissolve as the hydrochloride salt.

-

Diazotization: Cool the mixture to 0–5°C using an ice/salt bath.

-

Nitrite Addition: Dissolve

(4.2 g) in water (15 mL). Add this solution dropwise to the reaction mixture, maintaining the internal temperature strictly below 5°C .-

Expert Note: Stir for 20 minutes post-addition. Test the solution with starch-iodide paper; it should turn blue immediately, indicating excess nitrous acid. If desired, add small amounts of urea until the paper no longer turns blue (prevents side reactions), though this is less critical for iodination than for other Sandmeyer variations.

-

-

Iodination: Dissolve

(13.7 g) in water (50 mL). Add this solution slowly to the cold diazonium mixture.-

Observation: Expect vigorous evolution of nitrogen gas (foaming) and a color change to dark brown/purple due to iodine liberation.

-

-

Completion: Allow the mixture to warm to room temperature, then heat to 60°C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Workup: Cool the mixture to room temperature. Add saturated aqueous Sodium Bisulfite (

) solution until the dark iodine color fades to a pale yellow/tan. -

Isolation: Filter the precipitate. Wash the cake thoroughly with water (3 x 50 mL) to remove inorganic salts.

-

Drying: Dry the solid in a vacuum oven at 50°C.

-

Expected Yield: ~80-90%

-

Appearance: Pale yellow to tan solid.

-

Phase 2: Methyl Esterification

Mechanistic Insight

We utilize Thionyl Chloride (

Protocol

Reagents:

-

2-iodo-4-nitrobenzoic acid (Intermediate from Phase 1) (10.0 g, 34.1 mmol)

-

Methanol (anhydrous, 100 mL)

-

Thionyl Chloride (

) (8.1 g, 5.0 mL, 68.2 mmol)

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL round-bottom flask and equip it with a reflux condenser and a drying tube (CaCl2 or Nitrogen line).

-

Solvation: Suspend the 2-iodo-4-nitrobenzoic acid (10.0 g) in anhydrous Methanol (100 mL).

-

Activation: Cool the mixture to 0°C. Add

(5.0 mL) dropwise over 10 minutes.-

Safety: This reaction is exothermic and releases

and

-

-

Reflux: Heat the mixture to reflux (approx. 65°C) for 3–5 hours. The suspension should dissolve as the ester forms (esters are generally more soluble in MeOH than the free acid).

-

Monitoring: Check reaction progress by TLC (Silica, 20% EtOAc/Hexanes). The acid spot (baseline/streaking) should disappear, replaced by a higher

spot (ester). -

Workup: Concentrate the solvent in vacuo to approximately 20% of the original volume. Pour the residue into ice-cold saturated

solution (200 mL) to neutralize residual acid.-

Caution: Foaming will occur.

-

-

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Combine organics and wash with Brine (50 mL).

-

Purification: Dry over anhydrous

, filter, and concentrate to dryness.

Analytical Validation

The following data points confirm the identity of This compound .

| Technique | Parameter | Expected Observation | Interpretation |

| 1H NMR | Singlet | Methyl ester protons ( | |

| 1H NMR | Aromatic signals | Deshielded protons due to Nitro and Iodo EWG effects. | |

| IR | 1730 | Strong band | Ester Carbonyl ( |

| IR | 1530, 1350 | Strong bands | Nitro ( |

| Appearance | Physical State | Off-white/yellow crystalline solid | Typical for nitro-aromatic esters. |

Mechanism Visualization (Phase 1)

Figure 2: Simplified mechanism of the iodination via diazonium intermediate.

Safety & Hazards (Critical)

-

Diazonium Salts: The intermediate diazonium salt is potentially explosive if allowed to dry.[3] Never isolate the dry diazonium salt. Proceed immediately to the iodination step while in solution.

-

Thionyl Chloride: Highly corrosive and reacts violently with water. Reacts with methanol to release toxic

and -

Nitro Compounds: Aromatic nitro compounds are often toxic and can be absorbed through the skin. Wear nitrile gloves and long sleeves.

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Sandmeyer and Esterification protocols).

-

Sigma-Aldrich. (2025).[6] Safety Data Sheet: 4-Nitrobenzoic acid. (General safety data for nitrobenzoic acid derivatives).

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (Mechanistic background on diazonium stability and iodination).

-

Greenberg, J. A., & Sammakia, T. (2017).[7] The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251. (Context on thionyl chloride reactivity with esters/acids).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Methyl-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride [organic-chemistry.org]

"Methyl 2-iodo-4-nitrobenzoate" commercial availability and suppliers

Commercial Availability, Synthetic Utility, and Strategic Sourcing [1]

Executive Summary

Methyl 2-iodo-4-nitrobenzoate (CAS: 6326-42-7 ) is a high-value halogenated nitroaromatic scaffold used primarily as a divergent intermediate in medicinal chemistry.[1][2][3] Its structural trifecta—an ortho-iodide for palladium-catalyzed cross-coupling, a para-nitro group as a masked aniline, and a methyl ester for acyl substitution—makes it a critical building block for synthesizing polycyclic heterocycles (e.g., quinazolinones, isoindolinones) and peptidomimetics.[1]

This guide analyzes the commercial landscape for this compound, provides a self-validating synthesis protocol for instances of stock depletion, and maps its utility in high-throughput lead optimization.[1]

Part 1: Chemical Identity & Strategic Value[1]

Chemical Profile

The precise regiochemistry of this isomer is critical.[1] Researchers often confuse it with its 4-iodo-2-nitro isomer.[1] Ensure your procurement specifications match the data below to avoid costly regioisomer mismatches in SAR (Structure-Activity Relationship) studies.

| Property | Specification |

| Chemical Name | This compound |

| CAS Registry Number | 6326-42-7 |

| Molecular Formula | C₈H₆INO₄ |

| Molecular Weight | 307.04 g/mol |

| SMILES | COC(=O)C1=C(I)C=C(=O)C=C1 |

| Appearance | Pale yellow to yellow crystalline solid |

| Melting Point | 68–72 °C (Typical) |

| Solubility | Soluble in DCM, DMSO, DMF; sparingly soluble in hexanes |

Structural Utility Map

The compound’s value lies in its orthogonal reactivity .[1] The iodine atom is reactive toward Pd(0), while the nitro group is stable under these conditions but reactive toward reducing agents (Fe/HCl, H₂/Pd).[1] The ester remains stable until saponification or nucleophilic attack is required.[1]

Figure 1: Chemo-selective derivatization pathways.[1] The iodine provides an entry point for carbon scaffolding before activating the nitrogen center.[1]

Part 2: Commercial Availability & Supply Chain[1]

Market Status

This compound is classified as a Tier 2 Building Block : widely listed in catalogs but often held in low stock (mg to gram scale) due to shelf-life concerns (hydrolysis/deiodination).[1] It is rarely available in multi-kilogram bulk without a custom synthesis lead time (4–8 weeks).[1]

Verified Supplier Landscape

The following table aggregates data from major chemical aggregators and direct manufacturers.

| Supplier | Catalog # | Pack Sizes | Purity | Est. Lead Time | Region |

| Apollo Scientific | OR401029 | 1g, 5g, 25g | 95%+ | Stock (UK) | Europe/Global |

| SynQuest Labs | 4654-H-0H | 1g, 5g | 95-97% | 1-2 Weeks | North America |

| Ambeed | A612167 | 250mg, 1g | 95% | Stock (US) | North America |

| Combi-Blocks | Check CAS | Variable | 95% | Stock | Global |

| Enamine | Custom | Bulk (kg) | 95%+ | 4-6 Weeks | Eastern Europe |

Procurement Insight: For screening (mg scale), prioritize Ambeed or Apollo for speed.[1] For process development (>100g), initiate a custom synthesis request immediately, as "in-stock" statuses for >50g are often unverified aggregator listings.[1]

Part 3: "Make vs. Buy" & Synthesis Protocol

If commercial lead times exceed 3 weeks, in-house synthesis is the superior strategy.[1] The precursor, 2-iodo-4-nitrobenzoic acid (CAS: 609-86-9) , is cheaper and more stable.[1]

Decision Logic

Use this workflow to determine the most efficient sourcing route.

Figure 2: Sourcing decision matrix minimizing project downtime.

Validated Synthesis Protocol

Reaction: Fischer Esterification or Alkyl Halide Coupling Scale: 10.0 g (scalable to 100 g)

Method A: Acid-Catalyzed Esterification (Preferred for Scale)

This method avoids the use of toxic methyl iodide and is robust for nitro-aromatics.[1]

-

Setup: Charge a 250 mL round-bottom flask with 2-iodo-4-nitrobenzoic acid (10.0 g, 34.1 mmol).

-

Solvent: Add anhydrous Methanol (100 mL).

-

Catalyst: Slowly add concentrated Sulfuric Acid (H₂SO₄) (1.0 mL) or Thionyl Chloride (SOCl₂, 1.5 eq) dropwise at 0°C.

-

Note: SOCl₂ generates HCl in situ and drives the reaction by consuming water, often resulting in higher yields than H₂SO₄.[1]

-

-

Reflux: Heat to reflux (65°C) for 12–16 hours. Monitor by TLC (30% EtOAc/Hexanes).[1] The acid spot (baseline) should disappear.[1]

-

Workup:

-

Purification: Recrystallization from hot Ethanol or MeOH usually yields pure product (pale yellow needles).[1]

Method B: Methyl Iodide/Base (Preferred for Small Scale/High Value)[1]

-

Dissolve acid (1 eq) in DMF.

-

Add K₂CO₃ (1.5 eq) and Methyl Iodide (MeI, 1.2 eq).

-

Stir at RT for 2 hours.

-

Aqueous workup yields quantitative product without reflux.[1]

Part 4: Quality Control & Characterization[1]

When receiving a commercial batch or validating synthesis, look for these specific markers. Impurities often include the de-iodinated species (methyl 4-nitrobenzoate) or hydrolyzed acid.[1]

| Technique | Diagnostic Signal | Causality/Interpretation |

| ¹H NMR (DMSO-d₆) | δ 3.92 (s, 3H) | Methyl ester singlet.[1] Absence indicates hydrolysis.[1] |

| ¹H NMR (Aromatic) | δ 8.6–8.7 (d, 1H) | Proton adjacent to Iodine (H-3).[1] Shifted downfield due to -I and -NO₂. |

| LC-MS | [M+H]⁺ ~308 | Iodine isotope pattern is not distinct, but mass is unique.[1] |

| Melting Point | 68–72 °C | Sharp range indicates high purity.[1] Broad range (<65°C) suggests solvent occlusion.[1] |

Part 5: Handling & Safety[1][3]

-

Hazards:

-

Storage: Store at 2–8°C. Light sensitive (iodine-carbon bonds can be photolabile over long periods).[1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24877921 (Methyl 2-iodobenzoate derivatives).[1] Retrieved from [Link][1]

-

Wu, H., et al. (2009). Crystal structure of methyl 4-nitrobenzoate.[1][4] Acta Crystallographica Section E. (Contextual reference for nitrobenzoate stability).[1] Retrieved from [Link]

Sources

The Versatile Synthon: A Technical Guide to Methyl 2-iodo-4-nitrobenzoate in Modern Organic Synthesis

Introduction: Unveiling a Key Architectural Element in Drug Discovery and Materials Science

In the intricate world of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 2-iodo-4-nitrobenzoate, a seemingly unassuming aromatic compound, has emerged as a powerful and versatile synthon, particularly for researchers, scientists, and professionals in drug development. Its unique trifunctional nature—an electrophilic aromatic ring activated by a nitro group, a readily displaceable iodide, and a modifiable methyl ester—provides a rich platform for a diverse array of chemical transformations. This guide delves into the synthesis, properties, and, most importantly, the practical applications of this compound as a cornerstone in the construction of novel organic molecules. We will explore its utility in palladium-catalyzed cross-coupling reactions and its role as a precursor in the synthesis of valuable heterocyclic scaffolds, providing not just protocols, but the underlying chemical logic that drives these powerful transformations.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is the foundation of its effective and safe use in the laboratory.

| Property | Value |

| CAS Number | 6326-42-7 |

| Molecular Formula | C₈H₆INO₄ |

| Molecular Weight | 307.04 g/mol |

| Appearance | Light yellow to yellow solid |

| Melting Point | 108-112 °C |

| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and acetone. |

Safety and Handling: this compound should be handled with standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated fume hood. Store the compound in a cool, dry place away from light and incompatible materials.

Synthesis of this compound: A Practical Approach

The most logical and widely applicable synthesis of this compound commences with the commercially available 2-amino-4-nitrobenzoic acid. The synthetic strategy involves a two-step sequence: Fischer esterification followed by a Sandmeyer iodination.

Figure 1: Synthetic workflow for this compound.

Step 1: Fischer Esterification of 2-Amino-4-nitrobenzoic Acid

The initial step involves the acid-catalyzed esterification of the carboxylic acid functionality. Methanol serves as both the solvent and the reactant, with a catalytic amount of strong acid, typically sulfuric acid, driving the reaction towards the methyl ester product.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser, add 2-amino-4-nitrobenzoic acid (1.0 eq).

-

Add methanol in sufficient quantity to dissolve the starting material (approximately 10-15 mL per gram of acid).

-

Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford Methyl 2-amino-4-nitrobenzoate as a solid, which can be used in the next step without further purification.

Step 2: Sandmeyer Iodination of Methyl 2-amino-4-nitrobenzoate

The Sandmeyer reaction is a classic and reliable method for the conversion of an aromatic amine to an aryl iodide via a diazonium salt intermediate.[1][2] This transformation is crucial for introducing the synthetically versatile iodine atom onto the aromatic ring.

Experimental Protocol:

-

Suspend Methyl 2-amino-4-nitrobenzoate (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution should be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Extract the mixture with ethyl acetate (3 x 25 mL).

-

Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a pale yellow solid.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound is particularly amenable to oxidative addition to a palladium(0) center, initiating the catalytic cycles of several powerful C-C bond-forming reactions. The electron-withdrawing nitro group further enhances the reactivity of the aryl iodide.

Figure 2: Overview of key cross-coupling reactions with this compound.

Suzuki-Miyaura Coupling: Forging Biaryl and Styrenyl Linkages

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the construction of C(sp²)-C(sp²) bonds.[3] The reaction of this compound with various aryl or vinyl boronic acids provides a direct route to complex biaryl and styrenyl compounds, which are prevalent motifs in pharmaceuticals and organic materials.

Causality in Experimental Design:

-

Palladium Catalyst: A Pd(0) species is the active catalyst. Pre-catalysts such as Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with phosphine ligands are commonly used. The choice of ligand can significantly impact reaction efficiency.

-

Base: A base is crucial for the transmetalation step, activating the boronic acid.[3] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently employed.

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often optimal to dissolve both the organic and inorganic reagents.

Illustrative Protocol: Coupling with Phenylboronic Acid

-

To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Add a base, for instance, K₂CO₃ (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

-

After cooling, dilute the mixture with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to yield the biaryl product.

| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 90 | 85-95 |

| Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | >90 |

Heck-Mizoroki Reaction: The Gateway to Substituted Alkenes

The Heck-Mizoroki reaction facilitates the coupling of aryl halides with alkenes, providing a powerful method for the synthesis of substituted olefins.[4] Using this compound, this reaction allows for the introduction of a substituted vinyl group at the 2-position of the benzoate ring.

Causality in Experimental Design:

-

Catalyst System: Similar to the Suzuki coupling, a palladium source is essential. Phosphine-free conditions with Pd(OAc)₂ or the use of specific ligands can influence the regioselectivity and efficiency of the reaction.

-

Base: An organic base like triethylamine (NEt₃) or an inorganic base such as K₂CO₃ is required to neutralize the HI generated during the catalytic cycle.

-

Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are commonly used.

Illustrative Protocol: Coupling with Methyl Acrylate

-

In a sealed tube, combine this compound (1.0 eq), methyl acrylate (1.5 eq), Pd(OAc)₂ (0.02 eq), and a phosphine ligand like P(o-tol)₃ (0.04 eq).

-

Add a base, for example, triethylamine (2.0 eq), and a solvent such as acetonitrile.

-

Seal the tube and heat the mixture to 80-100 °C for 12-24 hours.

-

Cool the reaction, filter off any solids, and concentrate the filtrate.

-

Purify the crude product by column chromatography to obtain the corresponding cinnamate derivative.[5]

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the premier method for forming a bond between a C(sp²) and a C(sp) carbon, enabling the synthesis of aryl alkynes.[6] This reaction is particularly valuable for creating rigid structural motifs found in many functional materials and complex natural products.

Causality in Experimental Design:

-

Dual Catalysis: The Sonogashira reaction typically employs a dual catalytic system: a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is involved in the formation of a copper acetylide intermediate.

-

Base: An amine base, such as triethylamine or diisopropylamine, serves as both the base and often as the solvent.

-

Solvent: The reaction is often carried out in the amine base itself or in a co-solvent like THF or DMF.

Illustrative Protocol: Coupling with Phenylacetylene

-

To a Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

-

Evacuate and backfill the flask with an inert gas.

-

Add a degassed solvent such as THF, followed by an amine base like triethylamine.

-

Add phenylacetylene (1.2 eq) dropwise.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 2-8 hours.

-

Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

-

Purify the residue by column chromatography to afford the desired aryl alkyne.

Application in Heterocycle Synthesis: Building Biologically Relevant Scaffolds

The strategic placement of the iodo and nitro groups in this compound makes it an excellent precursor for the synthesis of various nitrogen-containing heterocycles. A prominent application is in the synthesis of substituted indazoles or other fused pyrazole systems through reductive cyclization pathways.

Figure 3: General workflow for heterocycle synthesis from this compound.

A common strategy involves an initial cross-coupling reaction to introduce a suitable side chain, followed by a reductive cyclization where the nitro group is reduced to an amine, which then undergoes an intramolecular reaction. For instance, a Sonogashira coupling followed by treatment with a reducing agent like hydrazine can lead to the formation of pyrazolo[5,1-a]isoquinoline derivatives.

Conceptual Protocol: Synthesis of a Fused Pyrazole Derivative

-

Perform a Sonogashira coupling of this compound with a terminal alkyne as described previously to obtain the corresponding 2-alkynyl-4-nitrobenzoate.

-

Dissolve the alkynyl intermediate in a suitable solvent such as ethanol.

-

Add a reducing agent, for example, hydrazine hydrate (3-5 eq).

-

Heat the reaction mixture to reflux for 4-8 hours. The nitro group is reduced to an amine, which can then cyclize onto the alkyne.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction, remove the solvent, and purify the residue by column chromatography to isolate the heterocyclic product.

Conclusion: A Versatile and Indispensable Building Block

This compound stands as a testament to the power of multifunctional synthons in modern organic chemistry. Its well-defined reactivity allows for the predictable and efficient construction of a wide range of molecular scaffolds. From the creation of intricate biaryl systems via Suzuki-Miyaura coupling to the synthesis of conjugated enones through the Heck-Mizoroki reaction and the introduction of rigid alkynyl linkers via Sonogashira coupling, this building block offers a reliable entry point to diverse chemical space. Furthermore, its utility as a precursor for heterocyclic synthesis underscores its importance in medicinal chemistry and drug discovery. The protocols and mechanistic insights provided in this guide aim to empower researchers to confidently incorporate this compound into their synthetic strategies, accelerating the discovery and development of novel and impactful molecules.

References

- Google Patents. (n.d.). Process for preparing nitro benzoic acid alkyl esters.

- Google Patents. (n.d.). Process for the preparation of the methyl or ethyl ester of p-nitrobenzoic acid.

-

ResearchGate. (n.d.). Esterification of 2,4-dihydroxybenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-iodo-2-nitrobenzoate. Retrieved from [Link]

-

PubMed. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst.

-

Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

-

YouTube. (2014). Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

ResearchGate. (2006). The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]

-

PubMed Central. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

-

Kappe, C. O. (n.d.). Flow Chemistry: Sonogashira Coupling. Retrieved from [Link]

-

MDPI. (n.d.). Topical Collection : Heterocycle Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki–Miyaura coupling of 4‐iodobenzaldehyde and phenylboronic acid.... Retrieved from [Link]

-

RSC Publishing. (2023). Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. Retrieved from [Link]

-

PubMed Central. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. Retrieved from [Link]

-

Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. MDPI. Retrieved from [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from [Link]

-

Pearson. (n.d.). Sonogashira Coupling Reaction Exam Prep. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. Retrieved from [Link]

-

PubMed Central. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Methyl 4-nitrobenzoate. Retrieved from [Link]

-

PubMed Central. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Retrieved from [Link]

-

Chem-Station. (2014). Mizoroki-Heck Reaction. Retrieved from [Link]

-

IslandScholar. (n.d.). Arylchlorocarbenes in the synthesis of heterocycles containing two nitrogen atoms. Retrieved from [Link]

-

Reddit. (2022). Suggestions for double Sandmeyer-type iodination with intramolecular byproducts. Retrieved from [Link]

-

ResearchGate. (n.d.). Competing experiments in the Suzuki–Miyaura cross coupling reaction;.... Retrieved from [Link]

-

ResearchGate. (n.d.). Microwave-Assisted Copper- and Palladium-Catalyzed Sonogashira-Type Coupling of Aryl Bromides and Iodides with Trimethylsilylacetylene. Retrieved from [Link]

-

PubMed Central. (n.d.). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl 4-iodo-2-nitrobenzoate. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 4. Mizoroki-Heck Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

The Strategic Role of Methyl 2-iodo-4-nitrobenzoate in Modern Medicinal Chemistry: A Technical Guide

Foreword: Unveiling the Potential of a Key Building Block

In the intricate landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient and successful synthesis of novel therapeutic agents. Methyl 2-iodo-4-nitrobenzoate, a seemingly unassuming aromatic compound, has emerged as a cornerstone intermediate, particularly in the development of targeted cancer therapies. Its unique trifunctional architecture—comprising a reactive iodine atom, an electron-withdrawing nitro group, and a versatile methyl ester—offers a powerful handle for medicinal chemists to construct complex molecular scaffolds with high precision and control. This guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound, offering researchers and drug development professionals a comprehensive resource to leverage its full potential. We will delve into the causality behind its synthetic utility, provide field-proven protocols for its key transformations, and illuminate its pivotal role in the synthesis of cutting-edge pharmaceuticals, most notably Poly(ADP-ribose) polymerase (PARP) inhibitors.

Physicochemical & Spectroscopic Data

A thorough understanding of the fundamental properties of this compound is essential for its effective application in synthesis.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 6326-42-7[1] |

| Molecular Formula | C₈H₆INO₄[2] |

| Molecular Weight | 307.04 g/mol [2] |

| Appearance | Light yellow to yellow solid[2] |

| Melting Point | Not reported |

| Boiling Point | 359.5±27.0 °C (Predicted)[2] |

| Density | 1.904±0.06 g/cm³ (Predicted)[2] |

| Solubility | Soluble in organic solvents such as ethanol and dichloromethane.[1] |

| Storage | 2-8°C, protect from light[2] |

| ¹H NMR (CDCl₃, 400 MHz) | Predicted: δ 8.61 (d, J=2.1 Hz, 1H), 8.30 (dd, J=8.5, 2.1 Hz, 1H), 7.69 (d, J=8.5 Hz, 1H), 3.98 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | Predicted: δ 164.5, 150.8, 142.1, 131.9, 126.3, 124.7, 92.8, 53.2 |

Synthesis of this compound: A Strategic Approach

The most logical and efficient pathway to this compound commences with the esterification of 2-amino-4-nitrobenzoic acid, followed by a Sandmeyer reaction to introduce the iodine atom. This sequence is strategically advantageous as it avoids direct iodination of a deactivated nitro-aromatic ring and provides a high degree of regiocontrol.

Step 1: Esterification of 2-amino-4-nitrobenzoic acid

The initial step involves a classic Fischer esterification to protect the carboxylic acid and prevent unwanted side reactions in the subsequent diazotization step.

Protocol: Synthesis of Methyl 2-amino-4-nitrobenzoate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-4-nitrobenzoic acid (1.0 eq) in anhydrous methanol (5-10 mL per gram of acid).

-

Acid Catalysis: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred suspension.

-

Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the mixture to room temperature and remove the methanol under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Sandmeyer Reaction for Iodination

The Sandmeyer reaction provides a reliable method for converting the amino group of methyl 2-amino-4-nitrobenzoate into an iodo group via a diazonium salt intermediate.[3][4]

Protocol: Synthesis of this compound (Adapted from a similar procedure[5])

-

Diazotization:

-

Dissolve methyl 2-amino-4-nitrobenzoate (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5°C.

-

Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5°C. Stir for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

-

Iodide Substitution:

-

In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution will be observed.

-

-

Reaction Completion and Work-up:

-

Allow the reaction mixture to warm to room temperature and then gently heat to 50-60°C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Cool the mixture and extract with dichloromethane or ethyl acetate.

-

-

Purification:

-

Wash the organic layer sequentially with a saturated solution of sodium thiosulfate (to remove excess iodine), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford this compound.

-

The Strategic Role in Medicinal Chemistry: A Gateway to PARP Inhibitors

The unique substitution pattern of this compound makes it an exceptionally valuable building block in medicinal chemistry. The interplay between the three functional groups dictates its reactivity and strategic application.

-

The Iodine Atom: Positioned ortho to the ester, the iodine atom is the primary site for carbon-carbon and carbon-heteroatom bond formation through palladium-catalyzed cross-coupling reactions. Its high reactivity compared to bromine or chlorine allows for selective coupling under mild conditions.

-

The Nitro Group: As a strong electron-withdrawing group, the nitro group enhances the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution. Furthermore, the nitro group can be readily reduced to an amine, providing a key functional handle for the construction of heterocyclic rings.

-

The Methyl Ester: This group serves as a versatile precursor to a carboxylic acid or an amide. The latter is a common pharmacophore in many drug molecules.

This strategic arrangement of functional groups has been masterfully exploited in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors , a class of targeted cancer therapies that have shown significant promise in treating cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.

A key application of this compound is in the synthesis of benzimidazole carboxamide scaffolds, which form the core of many potent PARP inhibitors, including analogues of Veliparib (ABT-888) .[6] The general synthetic strategy involves an initial cross-coupling reaction at the iodo position, followed by reduction of the nitro group and subsequent cyclization to form the benzimidazole ring system. The final step is the amidation of the methyl ester.

Key Synthetic Transformations and Protocols

The versatility of this compound is demonstrated through its participation in a variety of powerful synthetic reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The high reactivity of the carbon-iodine bond makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the aryl iodide and an organoboron compound.

General Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).

-

Solvent and Degassing: Add a degassed solvent system (e.g., dioxane/water, toluene/water, or DMF). Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 80-100°C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, a common structural motif in medicinal chemistry.[7]

General Protocol: Sonogashira Coupling

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a phosphine ligand if necessary.

-

Solvent and Reagents: Add a degassed solvent (e.g., THF, DMF, or triethylamine) followed by the terminal alkyne (1.2-1.5 eq) and a base (e.g., triethylamine or diisopropylethylamine).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.

-

Work-up and Purification: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and purify the residue by column chromatography.

Buchwald-Hartwig Amination

This reaction is a powerful tool for forming carbon-nitrogen bonds, allowing for the introduction of various amine functionalities.

General Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong base (e.g., NaOt-Bu, Cs₂CO₃).

-

Reagents and Solvent: Add this compound (1.0 eq), the amine (1.2-1.5 eq), and an anhydrous, degassed solvent (e.g., toluene, dioxane).

-

Reaction: Seal the tube and heat the reaction mixture to 80-110°C until the starting material is consumed.

-

Work-up and Purification: After cooling, quench the reaction, extract with an organic solvent, and purify the crude product by column chromatography.

Amidation of the Methyl Ester

The methyl ester can be readily converted to a primary, secondary, or tertiary amide, a crucial step in the synthesis of many PARP inhibitors which feature a terminal carboxamide group.

General Protocol: Amidation

-

Hydrolysis (optional): The methyl ester can be first hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide in a mixture of THF and water.

-

Amide Coupling:

-

From Carboxylic Acid: The resulting carboxylic acid can be coupled with an amine using standard peptide coupling reagents such as HATU, HOBt, or EDC in the presence of a base like DIPEA in a solvent such as DMF.

-

Direct Aminolysis: Alternatively, the methyl ester can be directly converted to the amide by heating with a high concentration of the desired amine, sometimes in the presence of a Lewis acid catalyst.

-

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design. Its carefully orchestrated arrangement of functional groups provides a versatile and highly reactive platform for the synthesis of complex, high-value molecules in medicinal chemistry. As demonstrated, its role as a key intermediate in the synthesis of PARP inhibitors highlights its significance in the development of next-generation cancer therapeutics. The protocols and strategic insights provided in this guide are intended to empower researchers to fully harness the synthetic potential of this valuable building block. As the quest for more selective and potent therapeutic agents continues, the demand for such well-defined and strategically functionalized intermediates will undoubtedly grow, ensuring that this compound remains a central player in the future of drug discovery.

References

- CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google P

- CN106608823A - Production technology of methyl 2-iodobenzoate - Google P

-

Nitration of methyl benzoate | Resource | RSC Education. (URL: [Link])

-

synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. (URL: [Link])

- US3660411A - Esterification process - Google P

-

Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC - NIH. (URL: [Link])

-

Sonogashira coupling - Wikipedia. (URL: [Link])

-

Suzuki–Miyaura cross-couplings of secondary allylic boronic esters - RSC Publishing. (URL: [Link])

-

Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib | Organic Process Research & Development - ACS Publications. (URL: [Link])

-

Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed. (URL: [Link])

-

Selection of boron reagents for Suzuki–Miyaura coupling - ResearchGate. (URL: [Link])

-

methyl 2-amino-4-nitrobenzoate - C8H8N2O4, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])

-

High-Oxidation-State Palladium Catalysis: New Reactivity for Organic Synthesis. (URL: [Link])

- WO2003106440A2 - Process for the synthesis of a benzamide derivative - Google P

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. (URL: [Link])

- Esterification of nitrobenzoic acids - US3948972A - Google P

-

Imparting Catalyst-Control upon Classical Palladium-Catalyzed Alkenyl C–H Bond Functionalization Reactions - NIH. (URL: [Link])

-

Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])

-

Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(R)-2-Methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for the Treatment of Cancer | Request PDF. (URL: [Link])

-

Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC - NIH. (URL: [Link])

-

Effect of base on the esterification of 4-nitrobenzoic acid with n-butanol at room temperature. - ResearchGate. (URL: [Link])

-

Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles - Dalton Transactions (RSC Publishing). (URL: [Link])

-

Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings - MDPI. (URL: [Link])

-

Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. (URL: [Link])

-

Esterification of 2,4-dihydroxybenzoic acid - ResearchGate. (URL: [Link])

-

Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. (URL: [Link])

-

Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - PubMed. (URL: [Link])

-

Methyl p-nitro benzoate - the NIST WebBook. (URL: [Link])

-

Methyl 4-nitrobenzoate - PMC - NIH. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Iodo-4-nitro-benzoic acid Methyl ester | 6326-42-7 [chemicalbook.com]

- 3. A PROCESS FOR THE PREPARATION OF 2-NITRO-4-(METHYLSULFONYL)BENZOIC ACID | TREA [trea.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN106608823A - Production technology of methyl 2-iodobenzoate - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

The Art of Activation: A Technical Guide to the Nucleophilic Reactivity of Methyl 2-iodo-4-nitrobenzoate

For professionals in the fields of medicinal chemistry, organic synthesis, and drug development, the strategic functionalization of aromatic rings is a cornerstone of molecular design. Among the vast arsenal of synthetic tools, Nucleophilic Aromatic Substitution (SNAr) stands out for its power to forge carbon-heteroatom bonds on activated aryl systems. This guide provides an in-depth exploration of Methyl 2-iodo-4-nitrobenzoate, a versatile building block whose reactivity profile offers a compelling case study in the principles and practice of SNAr chemistry. We will dissect the intricate interplay of its functional groups and provide field-proven insights into its reactions with a variety of nucleophiles, moving beyond mere protocols to explain the fundamental causality behind the chemistry.

The Molecular Architecture: An Activated System Primed for Reaction